Dioctylnitrosamine

描述

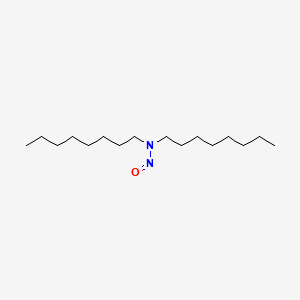

Dioctylnitrosamine is a member of the N-nitrosamine family, which is known for its potent carcinogenic properties. These compounds are characterized by the presence of a nitroso group attached to an amine. This compound, specifically, is an organic compound where the nitroso group is bonded to an octylamine moiety. N-nitrosamines are found in various environments, including food, water, and pharmaceuticals, and have been the subject of extensive research due to their health implications .

准备方法

Synthetic Routes and Reaction Conditions: Dioctylnitrosamine can be synthesized through the nitrosation of dioctylamine. This process typically involves the reaction of dioctylamine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to prevent the decomposition of the nitrosamine.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and concentration .

化学反应分析

Types of Reactions: Dioctylnitrosamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitroso oxides.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.

Major Products:

Oxidation: Nitroso oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines or thiols

科学研究应用

Chemical Research Applications

Dioctylnitrosamine serves as a model compound in chemical research to study the reactivity and mechanisms of N-nitrosamines. It is particularly useful in:

- Mechanistic Studies : Investigating how nitrosamines interact with biological molecules and the resulting biochemical pathways.

- Analytical Chemistry : Developing methods for detecting nitrosamines in environmental samples and pharmaceuticals, which is crucial for ensuring product safety.

Biological Research Applications

In biological research, this compound has been instrumental in understanding the biological effects of nitrosamines, particularly their carcinogenicity. Key areas of focus include:

- Carcinogenesis Studies : this compound is often used in animal models to induce liver cancer, allowing researchers to study the progression of hepatocellular carcinoma (HCC) and the underlying molecular mechanisms involved. For example, studies have shown that administration of this compound leads to severe liver damage characterized by neutrophilic infiltration and necrosis, making it a valuable tool for studying liver cancer pathogenesis .

- Gene Expression Analysis : Research involving this compound has led to significant insights into gene expression changes associated with cancer development. Transcriptome analyses reveal that this compound induces alterations in genes related to cancer signaling pathways, which can be reversed by dietary interventions .

Medical Research Applications

In medical research, this compound is utilized to explore potential therapeutic strategies and drug safety:

- Drug Safety Testing : The compound is employed in studies assessing the safety of pharmaceuticals by evaluating nitrosamine impurities that may arise during drug synthesis or storage .

- Cancer Therapeutics : Investigations into dietary restrictions and their protective effects against this compound-induced carcinogenesis have opened avenues for developing dietary-based interventions in cancer prevention .

Comprehensive Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Research | Model compound for N-nitrosamine studies | Insights into reactivity and mechanisms |

| Biological Research | Induction of liver cancer in animal models | Characterization of liver damage and cancer pathways |

| Medical Research | Drug safety testing and therapeutic interventions | Identification of nitrosamine impurities |

Case Studies

- Hepatocarcinogenesis Model : In a study using mice treated with this compound, researchers observed significant liver damage leading to cancer. The findings highlighted the compound's role in inducing oxidative stress and inflammation, which are critical factors in cancer development .

- Gene Expression Alterations : A comprehensive transcriptome analysis revealed that dietary restriction could mitigate gene expression changes induced by this compound, suggesting potential dietary strategies for cancer prevention .

- Carcinogenic Mechanisms : Studies have demonstrated that this compound undergoes metabolic activation via cytochrome P450 enzymes, forming reactive intermediates that alkylate DNA, leading to mutations associated with cancer .

作用机制

The carcinogenicity of dioctylnitrosamine is primarily due to its metabolic activation. The compound undergoes enzymatic α-hydroxylation, typically mediated by cytochrome P450 enzymes, leading to the formation of an unstable intermediate. This intermediate can decompose to form a diazonium ion, which is a potent DNA alkylating agent. The resulting DNA damage can lead to mutations and cancer .

相似化合物的比较

- N-nitrosodimethylamine (NDMA)

- N-nitrosodiethylamine (NDEA)

- N-nitrosodibutylamine (NDBA)

Comparison: Dioctylnitrosamine is unique due to its longer alkyl chain compared to other nitrosamines like NDMA and NDEA. This structural difference can influence its physical properties, reactivity, and biological effects. For instance, the longer alkyl chain in this compound may result in different metabolic pathways and a distinct profile of DNA adducts compared to shorter-chain nitrosamines .

生物活性

Dioctylnitrosamine (DONA) is a chemical compound known for its significant biological activity, particularly in the context of carcinogenesis and liver toxicity. This article delves into the biological mechanisms, effects on cellular processes, and protective strategies against its harmful impacts, drawing upon various research findings and case studies.

Overview of this compound

DONA is a nitrosamine compound that has been studied for its potential role in inducing cancer, particularly hepatocellular carcinoma (HCC). Its biological activity is primarily linked to its ability to induce oxidative stress, inflammation, and alterations in cellular proliferation.

- Carcinogenicity : DONA is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, resulting in mutagenesis and tumorigenesis. Studies have shown that DONA exposure leads to significant increases in liver lipid peroxidation and oxidative stress markers, contributing to hepatocarcinogenesis .

- Cell Cycle Regulation : Research indicates that DONA disrupts normal cell cycle regulation. It promotes the expression of cell cycle regulatory proteins such as cyclin D1 and E1, facilitating increased proliferation of hepatocytes. In diabetic models, the proliferative response to DONA is significantly heightened, suggesting that metabolic conditions can exacerbate its effects .

- Inflammation : DONA exposure is associated with elevated levels of inflammatory markers and oxidative stress in liver tissues. The compound induces early oxidative stress and inflammation, which are critical factors in the progression of liver diseases .

Table 1: Effects of this compound on Liver Function and Cell Proliferation

Case Studies

- Dietary Restriction Study : A study utilizing a mouse model demonstrated that dietary restriction significantly mitigated the effects of DONA-induced HCC by reducing tumor size and enhancing apoptosis in liver tissues. Transcriptome analysis revealed that dietary restriction reversed many gene expression changes caused by DONA, indicating a protective mechanism at the molecular level .

- Antioxidant Supplementation : Research investigating the effects of glutathione (GSH) and selenium (Se) supplementation found that these antioxidants effectively reduced the severity of liver damage induced by DONA. The study reported significant improvements in liver function markers and a decrease in oxidative stress levels among treated groups .

- Ginger Extract Protective Effects : A study highlighted the protective role of ginger extract against DONA-induced oxidative stress and inflammation in rat models. The extract was shown to enhance Nrf2 activation, a key regulator of antioxidant responses, thus mitigating cellular damage .

属性

IUPAC Name |

N,N-dioctylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYCLWANFMDRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212743 | |

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-97-3 | |

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosodi-N-octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。